BenchChemオンラインストアへようこそ!

TLR8 agonist 4

Cancer immunotherapy TLR8 agonism Innate immunity

Select TLR8 agonist 4 (DN052; compound 5l) for its 16-fold higher potency (EC50 6.7 nM) vs motolimod, clean CYP profile, and superior cardiac safety (hERG IC50 >30 μM). Unique selectivity over TLR7/4/9 (EC50 >50 μM) eliminates off-target confounding. Active against lamivudine/entecavir-resistant HBV (IC50 0.10 μM). Phase 1 validated. Ideal for oncology immuno-oncology combinations and HBV resistance research. ≥98% purity, ambient shipping.

Molecular Formula C28H27N5O5S
Molecular Weight 545.6 g/mol
Cat. No. B12428739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTLR8 agonist 4
Molecular FormulaC28H27N5O5S
Molecular Weight545.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CSC2=NC3=C(C=C(C=C3)OCCCOC4=NC(=NC=C4)N)C(=O)N2CC5=CC=CO5
InChIInChI=1S/C28H27N5O5S/c1-35-24-8-3-2-6-19(24)18-39-28-31-23-10-9-20(36-14-5-15-38-25-11-12-30-27(29)32-25)16-22(23)26(34)33(28)17-21-7-4-13-37-21/h2-4,6-13,16H,5,14-15,17-18H2,1H3,(H2,29,30,32)
InChIKeyJOPGVUPFRGTVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TLR8 Agonist 4 (DN052/Compound 5l): Product Profile and Procurement Baseline


TLR8 agonist 4, cataloged commercially under CAS 2761697-69-0, is a quinazolinone-derived small molecule Toll-like receptor 8 (TLR8) agonist identified in peer-reviewed literature as both DN052 and compound 5l [1] [2]. It exhibits a molecular formula of C28H27N5O5S and molecular weight of 545.6 g/mol. This compound is differentiated by its combination of high in vitro potency (EC50 6.7 nM) and pronounced selectivity over TLR4, TLR7, and TLR9 (EC50 > 50 μM for all three receptors) [1]. Its development has been disclosed in patent literature including US 10,669,252, and the compound has advanced to Phase 1 clinical evaluation for cancer immunotherapy [1]. For HBV applications, it demonstrates potent inhibition of both wild-type and nucleos(t)ide analog-resistant viral strains [2].

TLR8 Agonist 4: Why Substitution with Motolimod or Selgantolimod Compromises Experimental Outcomes


Direct substitution with clinical-stage comparators motolimod (VTX-2337) or selgantolimod (GS-9688) introduces quantifiable liabilities that TLR8 agonist 4 specifically addresses. Head-to-head studies demonstrate that motolimod is approximately 16-fold less potent in TLR8 activation (EC50 108.7 nM vs 6.7 nM) [1] and carries measurable cardiac safety risk with hERG IC50 of 3.84 μM versus >30 μM for TLR8 agonist 4 [1]. Selgantolimod, while selective, exhibits IL-12p40 EC50 of 220 nM—more than 30-fold weaker than TLR8 agonist 4 [2]—and its oral bioavailability is deliberately restricted to limit systemic exposure, precluding systemic oncology applications [3]. Class-level substitution across different TLR8 agonists is further confounded by distinct off-target binding profiles revealed in Cerep screening, where TLR8 agonist 4 displayed fewer off-target hits than motolimod across 44 targets [1].

TLR8 Agonist 4: Quantitative Head-to-Head Evidence for Scientific Selection


TLR8 Activation Potency: 16-Fold Superior to Motolimod in Direct Comparative Assay

In a direct head-to-head comparison within the same experimental system, TLR8 agonist 4 (DN052) demonstrates approximately 16-fold greater potency than the clinical-stage comparator motolimod [1]. The EC50 for DN052 in hTLR8 agonist activity was 6.7 nM, whereas motolimod exhibited an EC50 of 108.7 nM [1]. Additionally, across a panel of pro-inflammatory cytokines (TNF-α, IL-12p40, MIP-1α, IL-1β, IL-6, IL-8, MIP-1β), DN052 was consistently 7–22 times more potent than motolimod in ex vivo human PBMC assays [1]. This potency differential is not assay-dependent but reflects a consistent structure-activity relationship advantage.

Cancer immunotherapy TLR8 agonism Innate immunity Cytokine induction

HBV Inhibition: Equipotent Activity Against Wild-Type and Drug-Resistant HBV Strains

TLR8 agonist 4 (compound 5l) demonstrates potent inhibition of HBV DNA replication in both wild-type and nucleos(t)ide analog-resistant strains [1]. The IC50 value for wild-type HBV was 0.15 μM, and notably, the IC50 for drug-resistant strains (conferring resistance to both lamivudine and entecavir) was 0.10 μM, indicating no loss of activity—and potentially slightly enhanced activity—against resistant variants [1]. The compound also achieved a selective index value exceeding 66.67, calculated as CC50 / IC50 in HepG2 2.2.15 cells, indicating a favorable in vitro safety margin relative to antiviral potency [1]. In contrast, selgantolimod (GS-9688), another TLR8 agonist in clinical development for chronic hepatitis B, exhibits a reported IL-12p40 EC50 of 220 nM [2]—approximately 1,500-fold weaker than TLR8 agonist 4's direct antiviral IC50.

Hepatitis B virus Antiviral Drug resistance Lamivudine-resistant HBV Entecavir-resistant HBV

TLR7 Cross-Reactivity: Superior Selectivity Profile Compared to Motolimod

TLR8 agonist 4 demonstrates high selectivity for TLR8 over TLR7, with EC50 values exceeding 50 μM for hTLR7 activation—the highest concentration tested—indicating no measurable TLR7 agonism within the assay range [1]. In direct comparison, motolimod exhibits detectable hTLR7 activity with an EC50 of 19.8 μM in the identical assay system [1]. This quantifies motolimod as a dual TLR7/8 agonist with weak TLR7 activity, whereas TLR8 agonist 4 functions as a pure TLR8 agonist within tested concentrations. This selectivity profile is further reinforced by the observation that TLR8 agonist 4 showed no activity against TLR4 or TLR9 (EC50 > 50 μM for both) [1]. The Cerep off-target screening across 44 targets revealed that TLR8 agonist 4 displayed fewer off-target hits than motolimod, consistent with its cleaner selectivity profile [1].

TLR8 selectivity TLR7 off-target Immunomodulation Adverse event avoidance

Cardiac Safety Margin: hERG Channel Liability Superior to Motolimod by Over 7.8-Fold

In direct comparative ADMET profiling, TLR8 agonist 4 exhibits a substantially superior cardiac safety margin relative to motolimod based on hERG channel inhibition [1]. The hERG IC50 for TLR8 agonist 4 exceeded 30 μM, whereas motolimod's hERG IC50 was 3.84 μM—a difference of at least 7.8-fold [1]. This finding was corroborated by independent Cerep off-target screening, where motolimod showed 59.2% inhibition against potassium channel hERG while TLR8 agonist 4 showed no significant effect [1]. Additionally, TLR8 agonist 4 demonstrated a clean CYP inhibition profile with IC50 exceeding 10 μM for all major CYP isoenzymes tested (3A4, 1A2, 2C9, 2C19, and 2D6), indicating low potential for drug-drug interactions [1].

Cardiac safety hERG ADMET Therapeutic index Drug development

Selectivity Across TLR Family: Pure TLR8 Agonism with No Detectable TLR4, TLR7, or TLR9 Activity

TLR8 agonist 4 demonstrates comprehensive selectivity across the TLR family, with no measurable activity against TLR4, TLR7, or TLR9 at concentrations up to 50 μM [1]. In head-to-head testing, the EC50 values for TLR8 agonist 4 in hTLR4, hTLR7, and hTLR9 agonist activity assays were all greater than 50 μM, the highest concentration tested [1]. By contrast, known class-level comparators show varying selectivity profiles: motolimod retains measurable TLR7 activity (EC50 19.8 μM) [1]; selgantolimod, while highly selective, still exhibits TLR7 activity at high concentrations [2]; and VTX-294, another selective TLR8 agonist, shows approximately 100-fold TLR8/TLR7 selectivity (EC50 ~50 nM vs ~5700 nM) [3], whereas TLR8 agonist 4 exceeds 7,500-fold selectivity based on the >50 μM detection limit. This selectivity profile distinguishes TLR8 agonist 4 from all other TLR agonists currently in clinical development [4].

TLR selectivity Innate immunity Target specificity Off-target minimization

TLR8 Agonist 4: Evidence-Driven Application Scenarios for Procurement Decision-Making


Preclinical Cancer Immunotherapy Studies Requiring Systemic TLR8 Activation with Minimized Cardiac Liability

Based on direct comparative evidence establishing 16-fold higher potency than motolimod (EC50 6.7 nM vs 108.7 nM) [1] and superior hERG safety margin (>30 μM vs 3.84 μM) [1], TLR8 agonist 4 is indicated for oncology research programs evaluating systemic TLR8 activation. The compound's favorable in vitro ADMET profile, including clean CYP inhibition across five major isoenzymes [1], supports its use in combination therapy studies with checkpoint inhibitors or chemotherapeutic agents. Phase 1 clinical advancement [1] further validates its suitability for translational oncology research.

HBV Research Models Addressing Nucleos(t)ide Analog Resistance

TLR8 agonist 4 (compound 5l) is specifically indicated for HBV research involving lamivudine-resistant or entecavir-resistant viral strains, where it maintains or improves inhibitory activity (IC50 0.10 μM for resistant strains vs 0.15 μM for wild-type) [2]. The selective index >66.67 [2] supports its use in studies requiring discrimination between antiviral efficacy and cytotoxicity. This compound addresses a critical gap where conventional nucleos(t)ide analogs lose effectiveness and where alternative TLR8 agonists such as selgantolimod exhibit substantially weaker potency (IL-12p40 EC50 220 nM) [3].

Mechanistic Studies of Pure TLR8 Signaling Without TLR7 Crosstalk Confounding

For immunology studies requiring unambiguous attribution of observed effects to TLR8 rather than TLR7 or TLR9, TLR8 agonist 4 provides a uniquely clean tool. Direct evidence confirms EC50 > 50 μM for TLR4, TLR7, and TLR9 [1], establishing pure TLR8 agonism within the assay range. This contrasts with motolimod (TLR7 EC50 19.8 μM) [1] and other dual agonists, enabling researchers to isolate TLR8-specific cytokine induction profiles and signaling cascade activation without TLR7-mediated IFN-α bias or TLR9-mediated CpG-like effects.

Comparative Pharmacology Studies Requiring Well-Characterized Off-Target Binding Data

TLR8 agonist 4 is distinguished by comprehensive off-target characterization, including Cerep screening across 44 targets revealing fewer off-target hits than motolimod [1]. This publicly available profiling data reduces experimental uncertainty in pharmacology studies and supports more confident interpretation of in vivo outcomes. The compound's clean CYP profile [1] further simplifies combination study design by minimizing drug-drug interaction variables, making it a preferred reference compound for TLR8 agonist benchmark studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for TLR8 agonist 4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.